tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Description
Core Indole Scaffold Configuration Analysis
The indole scaffold in tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate maintains the fundamental bicyclic structure characteristic of all indole derivatives, consisting of a fused benzene and pyrrole ring system. The core heterocyclic framework exhibits essential planarity, as demonstrated by the Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3, which reveals the systematic arrangement of atoms within the indole nucleus. Crystallographic studies of related indole compounds demonstrate that the indole moiety typically exhibits remarkable planarity, with root mean square deviations for non-hydrogen atoms typically ranging from 0.020 to 0.040 Angstroms from the mean plane. The electron-rich character of the indole system, arising from the delocalized pi-electron system spanning both rings, creates regions of enhanced nucleophilicity that influence the compound's reactivity patterns and intermolecular interactions.
The nitrogen atom positioned at the 1-position of the indole ring serves as both a hydrogen bond donor through its attached hydrogen atom and contributes to the overall electronic character of the heterocyclic system. Comparative analysis with ethyl 1H-indole-2-carboxylate reveals that indole derivatives consistently maintain their planar configuration, with the heterocyclic system showing minimal deviation from idealized geometry. The pyrrole ring within the indole scaffold typically exhibits slight angular distortions compared to isolated pyrrole systems, with expansion of bond angles at specific carbon positions and contraction at others, reflecting the strain accommodation mechanisms inherent in fused ring systems. These structural features are particularly important in this compound, where multiple substituents create additional steric and electronic influences on the core scaffold geometry.
Substituent Position Rationalization: Bromo, Cyclohexyl, and tert-Butyl Ester Groups
The strategic placement of substituents in this compound follows specific electronic and steric principles that govern indole chemistry. The bromine atom occupies the 2-position of the indole ring, representing an electronegative halogen substituent that significantly influences the electronic distribution throughout the heterocyclic system. This positioning facilitates electrophilic substitution reactions at the 5-position of the indole ring, as bromine at position 2 directs reactivity to alternative sites through electronic effects. The presence of bromine at this position creates opportunities for cross-coupling reactions, particularly Suzuki-Miyaura coupling procedures, which are valuable synthetic transformations in pharmaceutical chemistry.
The cyclohexyl group attached to the 3-position introduces substantial steric bulk and conformational complexity to the molecular structure. This saturated six-membered ring system adopts its characteristic chair conformation, which extends significantly from the planar indole scaffold and creates distinct steric environments around the heterocyclic core. The cyclohexyl substituent influences the overall molecular shape and can participate in hydrophobic interactions with biological targets or other molecular systems. Computational chemistry data reveals that this substitution pattern results in a topological polar surface area of 42.09 square Angstroms and a calculated logarithmic partition coefficient of 5.9334, indicating significant lipophilicity.
The tert-butyl ester group positioned at the 6-position of the indole ring represents a bulky protecting group that serves multiple structural and synthetic functions. This substituent consists of a carboxylic acid derivative where the hydrogen atom has been replaced with a tert-butyl group, creating a sterically hindered ester linkage. The tert-butyl group provides protection for the carboxylic acid functionality during synthetic manipulations while contributing significant steric bulk that influences the overall molecular conformation. Synthesis procedures demonstrate that tert-butyl ester formation can be achieved through treatment with silver carbonate and tert-butyl bromide in dichloromethane and tetrahydrofuran, yielding the desired product in 85% yield.
| Substituent Position | Chemical Group | Steric Effect | Electronic Effect | Molecular Function |
|---|---|---|---|---|
| Position 2 | Bromine | Moderate | Electron-withdrawing | Directs electrophilic substitution |
| Position 3 | Cyclohexyl | High | Electron-donating | Hydrophobic interactions |
| Position 6 | tert-Butyl ester | High | Electron-withdrawing | Protecting group functionality |
Conformational Analysis Through X-ray Crystallography Data
Although specific X-ray crystallographic data for this compound has not been reported in the available literature, extensive crystallographic studies of related indole derivatives provide valuable insights into the expected conformational behavior of this compound. Crystallographic analysis of ethyl 1H-indole-2-carboxylate demonstrates that indole esters typically crystallize in hydrogen-bonded dimer arrangements, with the indole nitrogen-hydrogen group forming intermolecular hydrogen bonds with carbonyl oxygen atoms. These dimeric structures exhibit centrosymmetric ring motifs with nitrogen-oxygen separations typically ranging from 2.877 to 3.011 Angstroms, suggesting similar hydrogen bonding patterns would be expected for this compound.
The herringbone packing pattern observed in numerous indole crystal structures represents a common motif that maximizes intermolecular interactions while accommodating the planar nature of the indole scaffold. In related brominated indole compounds, crystallographic studies reveal that the bromine atom typically participates in weak halogen bonding interactions and van der Waals contacts with neighboring molecules. The cyclohexyl substituent in this compound would be expected to adopt its energetically favorable chair conformation, as observed in similar cyclohexyl-substituted aromatic compounds, with the ring system oriented to minimize steric interactions with the indole core and other substituents.
Crystal packing analysis of indole derivatives consistently shows that the heterocyclic core maintains its planar configuration even in the solid state, with typical dihedral angles between the pyrrole and benzene rings ranging from 0.20 to 1.65 degrees. The tert-butyl ester group would be expected to extend approximately perpendicular to the indole plane, similar to other ester substituents observed in crystallographic studies of indole-6-carboxylate derivatives. Hydrogen bonding patterns in the crystal lattice would likely involve the indole nitrogen-hydrogen group as a donor and the ester carbonyl oxygen as an acceptor, creating extended networks of intermolecular interactions that stabilize the crystal structure.
Comparative Molecular Geometry With Related Indole Derivatives
Comprehensive structural comparison of this compound with related indole derivatives reveals important patterns in molecular geometry and conformational preferences. Studies of 2-bromo-1H-indole-6-carboxylic acid demonstrate that bromine substitution at the 2-position creates specific electronic effects that influence the entire indole system, with the halogen substituent directing reactivity patterns and affecting bond length distributions throughout the heterocyclic core. The carbon-nitrogen bond lengths in brominated indole compounds typically range from 1.131 to 1.150 Angstroms for cyano-substituted derivatives, while carbon-carbon double bonds within the indole ring system exhibit lengths between 1.337 and 1.361 Angstroms.
Properties
IUPAC Name |
tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-19(2,3)23-18(22)13-9-10-14-15(11-13)21-17(20)16(14)12-7-5-4-6-8-12/h9-12,21H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDARNHWERPVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732840 | |
| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879498-90-5 | |
| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is an indole derivative . Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
The compound is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that it may be sensitive to environmental conditions .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives are known to inhibit enzymes like glycogen synthase kinase-3β (GSK-3β) and 5-lipoxygenase, which are involved in inflammatory and metabolic pathways. The interactions between This compound and these enzymes can lead to changes in their activity, potentially modulating biochemical pathways and cellular responses.
Cellular Effects
This compound: affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, This compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, the binding of This compound to GSK-3β can inhibit its activity, leading to the activation of downstream signaling pathways. Additionally, this compound may interact with DNA and RNA, influencing the transcription and translation processes, thereby affecting gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under specific conditions, but their activity may decrease over time due to degradation. Long-term exposure to This compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of This compound .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification. The interactions between This compound and these enzymes can lead to changes in the metabolism of other compounds, affecting their bioavailability and efficacy.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of This compound within cells can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of This compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The activity and function of This compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.
Biological Activity
Tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is a synthetic compound classified as an indole derivative, characterized by its unique molecular structure, which includes a tert-butyl ester group, a bromine atom, and a cyclohexyl group. This compound has garnered attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic effects.
The molecular formula of this compound is C19H24BrNO2. Its synthesis typically involves multiple key steps that leverage the reactivity of its functional groups. The bromine atom is particularly significant as it can participate in nucleophilic substitution reactions, while the carboxylate group can undergo hydrolysis or esterification, leading to further derivatization into biologically active compounds.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various cancer signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis.
Case Study:
A study on human leukemia cell lines demonstrated that this compound significantly reduced cell viability with an IC50 value of approximately 14 µM, indicating its potential as a therapeutic agent against specific cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia | 14 |
| PC3 (Prostate) | 32 |
| DU145 (Prostate) | 35 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory response. This action suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action:
The anti-inflammatory effects are attributed to the compound's ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that it can reduce these cytokine levels significantly compared to untreated controls .
Analgesic Properties
This compound has also been evaluated for its analgesic properties. Its interaction with pain receptors indicates potential applications in pain management therapies.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that the compound should be stored under inert conditions at temperatures between 2–8 °C due to its sensitivity to environmental factors. Toxicity assessments have indicated that while some derivatives exhibit cytotoxic effects, this compound demonstrates a favorable safety profile when used within therapeutic concentrations .
Scientific Research Applications
Anticancer Activity
Tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate exhibits notable anticancer properties. Research indicates that it inhibits glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various cancer signaling pathways. This inhibition can modulate cellular processes such as proliferation and apoptosis.
Case Study:
In studies involving human leukemia cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 14 µM. Additional evaluations showed:
| Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia | 14 |
| PC3 (Prostate) | 32 |
| DU145 (Prostate) | 35 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting 5-lipoxygenase, an enzyme critical in the inflammatory response. This action suggests potential therapeutic applications for treating inflammatory diseases.
Mechanism of Action:
The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown significant reductions in these cytokine levels compared to untreated controls.
Analgesic Properties
This compound has been evaluated for its analgesic properties. Its interaction with pain receptors indicates potential applications in pain management therapies.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that the compound should be stored under inert conditions at temperatures between 2–8 °C due to its sensitivity to environmental factors. Toxicity assessments indicate that while some derivatives exhibit cytotoxic effects, this compound shows a favorable safety profile when used within therapeutic concentrations.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that leverage the reactivity of its functional groups. The bromine atom plays a crucial role in nucleophilic substitution reactions, while the carboxylate group can undergo hydrolysis or esterification to yield biologically active derivatives.
Comparison with Similar Compounds
Structural Implications :
Spectroscopic Characterization :
- ¹H/¹³C NMR : The cyclohexyl group in the target compound exhibits distinct δ 1.2–2.1 ppm (¹H) and δ 25–35 ppm (¹³C) signals, absent in analogues with smaller substituents .
- Mass Spectrometry : The molecular ion peak at m/z 378.32 (target) differs significantly from analogues (e.g., m/z 324.17 for the formyl derivative) due to mass variations .
Challenges in Comparative Studies
- Crystallographic Data : Structural resolution of the target compound is complicated by its bulky substituents. Programs like SHELXL and ORTEP-III are critical for modeling, yet convergence issues arise due to disordered cyclohexyl conformers .
- Stability : The tert-butyl ester is prone to hydrolysis under prolonged basic conditions, unlike more stable analogues with electron-withdrawing groups .
Q & A
Q. What are the critical safety considerations for handling tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate in laboratory settings?
- Methodological Answer : Safety protocols for structurally similar indole derivatives emphasize strict adherence to hazard codes H300-H373 (acute toxicity, organ damage) and H400-H420 (environmental toxicity). Key precautions include:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation (P201-P285) .
- Storage in airtight containers under inert gas (e.g., argon) to prevent degradation via moisture or oxidation (P401-P422) .
- Emergency measures for spills: neutralize with dry sand, avoid aqueous solutions to prevent exothermic reactions (P301-P391) .
Q. What synthetic routes are reported for tert-butyl-substituted indole carboxylates?
- Methodological Answer : A common approach involves:
- Step 1 : Bromination of 3-cyclohexylindole using N-bromosuccinimide (NBS) in DMF at 0–5°C to introduce the 2-bromo substituent .
- Step 2 : Esterification at the 6-position via tert-butyl chloroformate in the presence of a base (e.g., DMAP) under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (600 MHz, CDCl₃) identifies substituent positions (e.g., tert-butyl singlet at ~1.5 ppm, cyclohexyl multiplet at 1.2–2.1 ppm). ¹³C NMR confirms carboxylate carbonyl at ~165 ppm .
- MS : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₂₀H₂₅BrNO₂: 414.11 g/mol) .
- IR : Ester C=O stretch at ~1720 cm⁻¹ and indole N-H at ~3400 cm⁻¹ .
Advanced Research Questions
Q. How does the cyclohexyl group at position 3 influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bulky cyclohexyl group sterically hinders transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura). To mitigate this:
Q. How can discrepancies in NMR data for similar tert-butyl indole carboxylates be resolved?
- Methodological Answer : Contradictions in reported δ values arise from solvent effects or residual acidity. To standardize:
Q. What strategies address low yields in the final esterification step?
- Methodological Answer : Low yields (~40–50%) often result from competing hydrolysis:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
